molecular formula C18H12ClNO B1676786 2,5,8,11,14-Pentaoxahexadecan-16-amine CAS No. 5498-83-9

2,5,8,11,14-Pentaoxahexadecan-16-amine

Cat. No.: B1676786
CAS No.: 5498-83-9
M. Wt: 293.7 g/mol
InChI Key: ZLMZMYBMMYBIOI-UHFFFAOYSA-N
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Description

m-PEG5-amine is a PEG derivative containing an amino group. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Biochemical Analysis

Biochemical Properties

2,5,8,11,14-Pentaoxahexadecan-16-amine plays a significant role in biochemical reactions, particularly as a linker or spacer in the synthesis of complex molecules. Its structure allows it to interact with enzymes, proteins, and other biomolecules. For instance, the amine group of this compound can form covalent bonds with carboxylic acids, activated esters, and carbonyl groups, facilitating the formation of peptide bonds and other linkages. This compound is often used in the modification of proteins and peptides, enhancing their solubility and stability in aqueous media .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, this compound can impact the expression of genes related to cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The amine group can form hydrogen bonds and ionic interactions with amino acids in proteins, potentially inhibiting or activating enzyme activity. This compound can also undergo post-translational modifications, such as acetylation or methylation, which can further influence its interactions with other biomolecules and its overall function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as transferases and hydrolases, which facilitate its incorporation into larger biomolecules. The compound can also affect the levels of various metabolites, influencing the overall metabolic flux within cells. Cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD) may play a role in these metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s hydrophilic nature allows it to be readily soluble in aqueous environments, aiding its distribution within the cell .

Subcellular Localization

This compound is localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, acetylation or phosphorylation of the compound may enhance its localization to the nucleus, where it can modulate gene expression .

Properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO/c19-18-15(12-14-8-4-5-9-16(14)20-18)10-11-17(21)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMZMYBMMYBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333212
Record name 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5498-83-9
Record name 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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